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Compound of Interest

Compound Name: 1-Methyl-3-pyrrolidinol

Cat. No.: B022934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 1-methyl-3-pyrrolidinol,
a key intermediate in the synthesis of various pharmaceutical compounds. This document

outlines the spectroscopic and physical properties of the molecule, details the experimental

protocols for its characterization, and presents the data in a clear, structured format for ease of

comparison and interpretation.

Chemical Identity and Physical Properties
1-Methyl-3-pyrrolidinol, also known as N-methyl-3-pyrrolidinol, is a heterocyclic amino

alcohol. Its fundamental properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₅H₁₁NO [1][2]

Molecular Weight 101.15 g/mol [1][2]

CAS Number
13220-33-2 (racemate),

104641-60-3 ((R)-enantiomer)
[1][3]

IUPAC Name 1-methylpyrrolidin-3-ol [1]

Synonyms
N-Methyl-3-pyrrolidinol, 3-

Hydroxy-1-methylpyrrolidine
[1][4]

Appearance Colorless to pale yellow liquid [5]

Boiling Point 192.2 ± 0.0 °C at 760 mmHg [6]

Density 1.0 ± 0.1 g/cm³ [6]

Flash Point 71 °C (159.8 °F) - closed cup

Refractive Index 1.46 [7]

Spectroscopic Analysis
The structural confirmation of 1-methyl-3-pyrrolidinol relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

The proton NMR spectrum of 1-methyl-3-pyrrolidinol in CDCl₃ exhibits distinct signals

corresponding to the different proton environments in the molecule.
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

4.33 m 1H H-3 (CH-OH)

2.80 m 1H H-5 (N-CH₂)

2.58 m 1H H-5 (N-CH₂)

2.57 m 1H H-2 (N-CH₂)

2.33 s 3H N-CH₃

2.20 m 1H H-2 (N-CH₂)

1.72 m 2H H-4 (C-CH₂-C)

Data sourced from ChemicalBook, acquired at 400 MHz in CDCl₃.[8]

The carbon-13 NMR spectrum provides information on the number and electronic environment

of the carbon atoms.

Chemical Shift (δ) (ppm) Assignment

69.8 C-3 (CH-OH)

64.8 C-5 (N-CH₂)

55.0 C-2 (N-CH₂)

41.8 N-CH₃

35.5 C-4 (C-CH₂-C)

Data sourced from ChemicalBook.[1]

Infrared (IR) Spectroscopy
The IR spectrum of 1-methyl-3-pyrrolidinol reveals the presence of key functional groups.

The data presented is typical for this compound and was likely obtained via Attenuated Total

Reflectance (ATR) or as a neat liquid film.
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Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (alcohol)

2950 - 2850 Medium-Strong C-H stretch (alkane)

1470 - 1450 Medium C-H bend (alkane)

1320 - 1000 Strong
C-O stretch (secondary

alcohol)

1250 - 1020 Medium C-N stretch (tertiary amine)

Interpretation based on standard IR correlation tables.[9][10][11][12]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1-methyl-3-pyrrolidinol results in the

formation of a molecular ion and characteristic fragment ions.

m/z Relative Intensity Assignment

101 Moderate [M]⁺ (Molecular Ion)

84 Moderate [M - OH]⁺

57 High [M - C₂H₄O]⁺ or [C₃H₇N]⁺

42 High [C₂H₄N]⁺

Data interpreted from NIST WebBook and general fragmentation patterns of amines and

alcohols.[2][13][14][15] The fragmentation is characteristic of amino alcohols, often involving

the loss of the hydroxyl group and cleavage of the pyrrolidine ring.

Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analysis of 1-
methyl-3-pyrrolidinol.

NMR Spectroscopy Protocol
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Sample Preparation:

Approximately 5-10 mg of 1-methyl-3-pyrrolidinol is dissolved in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).[16]

The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

Spectra are acquired on a 400 MHz NMR spectrometer.

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve

a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to

single lines for each carbon. A sufficient relaxation delay is used to ensure accurate

integration, if required.

IR Spectroscopy Protocol (ATR-FTIR)
A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is collected.

[17]

A small drop of neat 1-methyl-3-pyrrolidinol is placed onto the ATR crystal, ensuring

complete coverage.[18]

The sample spectrum is then recorded. The instrument software automatically subtracts the

background spectrum to produce the final IR spectrum of the sample.

After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol.[6]

Mass Spectrometry Protocol (EI-MS)
A small amount of the sample is introduced into the mass spectrometer, typically via direct

injection or through a gas chromatograph (GC) inlet.

The sample is vaporized and enters the ion source.
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In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).[7][19]

This causes ionization and fragmentation of the molecules.

The resulting positively charged ions are accelerated and separated by the mass analyzer

according to their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of 1-methyl-
3-pyrrolidinol.
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Caption: Experimental workflow for the structural elucidation of 1-methyl-3-pyrrolidinol.
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Caption: Logical relationships between spectroscopic data and the final structure.

Conclusion
The structural analysis of 1-methyl-3-pyrrolidinol is robustly supported by a combination of

NMR, IR, and mass spectrometry data. The presented spectroscopic information and

experimental protocols provide a solid foundation for the identification and characterization of

this important molecule in research and development settings. While crystallographic and

computational data would offer further refinement, the existing data is sufficient for

unambiguous structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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